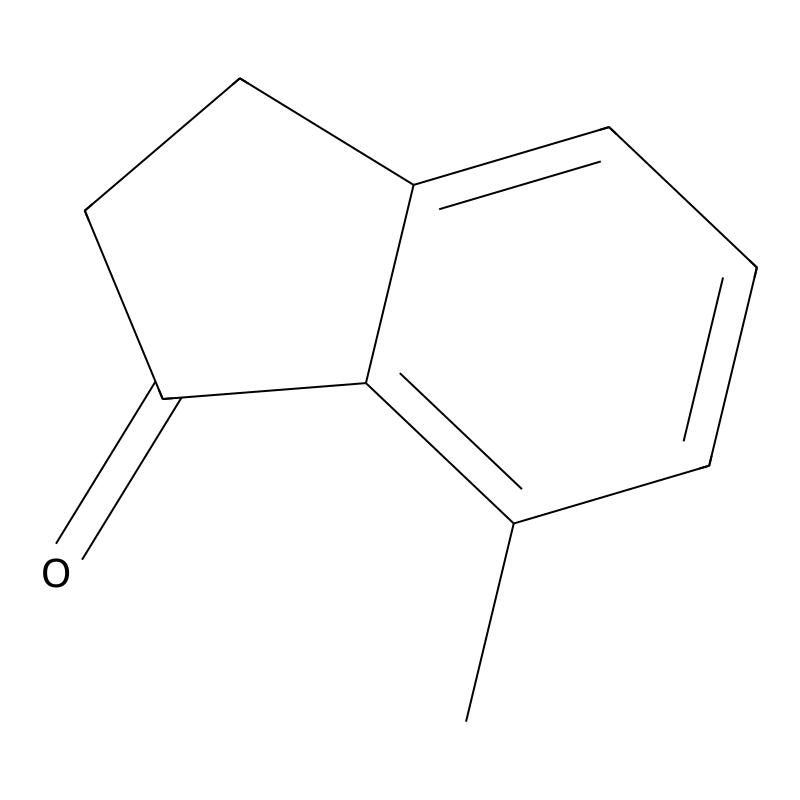

7-Methyl-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Researchers have explored methods for synthesizing 7-Methyl-1-indanone. One study describes a synthesis route starting from readily available materials ().

Precursor for further functionalization

7-Methyl-1-indanone may serve as a starting material for the synthesis of more complex molecules. The indanone core structure is present in various bioactive compounds, and modifications on this core can lead to molecules with desired properties ().

Potential biological activity

A related compound, 4-hydroxy-7-methyl-1-indanone, isolated from the cyanobacterium Nostoc commune, has been shown to exhibit antibacterial activity (). This suggests that 7-Methyl-1-indanone itself might also possess some biological activity, but further research is needed to explore this possibility.

7-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It features a ketone functional group attached to an indane structure, which is a bicyclic compound consisting of a fused benzene and cyclopentane ring. The presence of the methyl group at the seventh position of the indanone structure contributes to its distinct chemical behavior and biological properties .

- There is no current scientific research available on the mechanism of action of 7-methyl-1-indanone.

- As with any unknown compound, it is advisable to handle 7-methyl-1-indanone with caution in a laboratory setting following standard procedures for handling organic chemicals.

- Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert the carbonyl group into an alcohol group.

- Electrophilic Aromatic Substitution: This allows for the introduction of different substituents onto the aromatic ring .

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions.

Research indicates that 7-Methyl-1-indanone exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular processes. Notably, it has been shown to interact with adrenergic receptors, which are crucial for mediating responses to catecholamines like adrenaline and noradrenaline. The compound's cytotoxic properties may also make it beneficial in targeting cancer cells .

Several synthetic routes are available for producing 7-Methyl-1-indanone:

- Intramolecular Friedel-Crafts Acylation: This method involves using Lewis acid catalysts such as aluminum chloride under reflux conditions to promote the acylation of aromatic compounds.

- Methylative Lactone Ring Opening: This approach starts with 6-methylcoumarin and involves catalytic hydrogenation followed by cyclization using polyphosphoric acid .

These methods can yield high quantities of 7-Methyl-1-indanone, making them suitable for both laboratory and industrial applications.

7-Methyl-1-indanone finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses.

- Fragrance Industry: The compound's pleasant aroma makes it valuable in perfumery.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .

Studies have highlighted the interactions of 7-Methyl-1-indanone with specific biological targets. For instance, its ability to modulate adrenergic receptors suggests potential implications in pharmacology, particularly concerning cardiovascular responses and neurological functions. Additionally, its cytotoxic effects have been examined in cancer research contexts .

Several compounds share structural similarities with 7-Methyl-1-indanone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxy-7-methyl-1-indanone | Hydroxyl group at the fourth position | Exhibits different reactivity due to hydroxyl substitution. |

| 4-Bromo-7-hydroxy-1-indanone | Bromine substitution at the fourth position | Enhanced reactivity due to electrophilic nature of bromine. |

| 4,7-Dimethoxy-1-indanone | Two methoxy groups at positions four and seven | Unique solubility properties due to methoxy groups. |

The uniqueness of 7-Methyl-1-indanone lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activities compared to these similar compounds .

Structural Characteristics

Molecular Formula and Weight

7-Methyl-1-indanone possesses the molecular formula C₁₀H₁₀O and exhibits a molecular weight of 146.19 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 39627-61-7, providing a unique identifier for this specific chemical entity [1] [2] [3]. The molecular structure consists of ten carbon atoms, ten hydrogen atoms, and one oxygen atom, arranged in a characteristic bicyclic ketone configuration [1] [4]. This molecular composition places 7-methyl-1-indanone within the broader classification of substituted indanones, which represent an important class of organic compounds with significant synthetic and research applications [5] [6].

Bicyclic Structure Analysis

The structural framework of 7-methyl-1-indanone is characterized by a fused bicyclic system comprising a benzene ring fused to a cyclopentanone ring [5] [7]. This bicyclic arrangement, known as the indanone core, consists of a six-membered aromatic benzene ring connected to a five-membered saturated ring containing the ketone functional group [5] [6]. The fusion occurs between carbon atoms of the benzene ring and the cyclopentanone moiety, creating a rigid planar structure that influences the compound's chemical reactivity and physical properties [7] . The bicyclic nature imparts unique electronic characteristics, as the aromatic system can participate in resonance interactions with the carbonyl group, affecting the overall electron distribution throughout the molecule [6].

The indanone scaffold represents a privileged structure in organic chemistry, appearing in numerous natural products and synthetic compounds [6]. The five-membered ring contains two methylene groups adjacent to the carbonyl carbon, which can undergo various chemical transformations including enolization, alkylation, and condensation reactions [6]. The planar geometry of the fused ring system restricts conformational flexibility, leading to well-defined three-dimensional molecular architecture [7] .

Methyl Group Positioning Effects

The methyl group substitution at the 7-position of the indanone core significantly influences the compound's electronic and steric properties [10] [11]. The 7-position corresponds to the carbon atom adjacent to the ring fusion on the benzene portion of the molecule, placing the methyl substituent in close proximity to the carbonyl functionality [10]. This positioning creates notable steric interactions that affect molecular reactivity patterns and intermolecular interactions [10] [11].

The methyl group at position 7 introduces electron-donating effects through hyperconjugation and inductive mechanisms, which modulate the electron density distribution across the aromatic system [10] [11]. These electronic effects influence the compound's reactivity toward electrophilic aromatic substitution reactions and affect the polarization of the carbonyl group [10]. The steric bulk of the methyl substituent also creates spatial hindrance that can influence the approach of reagents during chemical reactions and affect the compound's ability to participate in specific molecular interactions [10] [11].

Physical Properties

State and Appearance

7-Methyl-1-indanone exists as a colorless to pale yellow liquid under standard laboratory conditions [12] [13]. The compound may also appear as a solid depending on temperature and purity, with the transition between states occurring near room temperature [12] [13]. The liquid form exhibits a characteristic aromatic odor that is typical of substituted indanone compounds [12]. The compound's physical state is influenced by intermolecular forces including van der Waals interactions and potential hydrogen bonding with trace impurities [12] [13].

Physical State Properties Table

| Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Liquid/Solid | [12] [13] |

| Appearance | Colorless to pale yellow liquid | [12] [13] |

| Odor | Aromatic | [12] |

| Stability | Stable under ambient conditions | [13] |

Solubility Parameters

The solubility characteristics of 7-methyl-1-indanone demonstrate typical behavior for organic ketones with aromatic character [12] [14] . The compound exhibits good solubility in organic solvents such as ethanol and ether, attributed to favorable interactions between the ketone functionality and polar organic molecules [12] [14] . In contrast, solubility in water remains limited due to the predominantly hydrophobic nature of the aromatic bicyclic structure [12] [14].

The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide, where the ketone group can participate in dipolar interactions [10]. Solubility in nonpolar solvents varies depending on the specific solvent system, with aromatic solvents like toluene providing better dissolution compared to aliphatic hydrocarbons .

Solubility Parameters Table

| Solvent Type | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Limited/Slightly soluble | Due to hydrophobic nature | [12] [14] |

| Ethanol | Soluble | Good solubility in alcohol | [12] [14] |

| Ether | Soluble | Good solubility in ether | [12] [14] |

| Organic Solvents | Good solubility | Including toluene, acetone | |

| Polar Aprotic Solvents | Moderate solubility | Such as dimethyl sulfoxide | [10] |

Melting and Boiling Points

7-Methyl-1-indanone exhibits a melting point range of 52-56°C, indicating relatively weak intermolecular forces in the solid state [3] [12] [13] [17]. This melting point range is consistent with the molecular weight and structure of the compound, reflecting the balance between van der Waals forces and the presence of the polar carbonyl group [3] [17]. The boiling point occurs at 260.4°C under standard atmospheric pressure (760 mmHg), demonstrating the compound's thermal stability and moderate volatility [3] [13].

The flash point exceeds 230°F (approximately 110°C), classifying the compound as having relatively low fire hazard under normal handling conditions [12] [13] [17]. The vapor pressure at 25°C measures 0.0123 mmHg, indicating minimal volatility at room temperature [13]. These thermal properties influence storage requirements and handling procedures for the compound in laboratory and industrial settings [13] [17].

Thermal Properties Table

| Property | Value | Reference |

|---|---|---|

| Melting Point | 52-56°C | [3] [12] [13] [17] |

| Boiling Point | 260.4°C at 760 mmHg | [3] [13] |

| Flash Point | >230°F | [12] [13] [17] |

| Vapor Pressure (25°C) | 0.0123 mmHg | [13] |

| Density | 1.113 g/cm³ | [3] [13] |

| Refractive Index | 1.574 | [13] |

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of 7-methyl-1-indanone displays characteristic absorption bands that enable structural identification and purity assessment [10] [18] [19] [20]. The most prominent feature appears as a strong absorption band in the region of 1700-1720 cm⁻¹, corresponding to the carbonyl stretching vibration of the ketone functional group [10] [18] [19] [20]. This carbonyl stretch frequency is typical for ketones in five-membered ring systems and reflects the electronic environment of the carbonyl carbon [19] [20].

Aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3100 cm⁻¹ region, characteristic of the benzene ring portion of the molecule [19] [20]. Aliphatic carbon-hydrogen stretching frequencies appear at lower wavenumbers, typically between 2800-3000 cm⁻¹, corresponding to the methyl group and methylene groups in the cyclopentanone ring [19] [20]. The intensity and position of these absorption bands provide valuable information about the molecular structure and can be used for compound identification and quantitative analysis [19] [20].

Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy provides detailed structural information about 7-methyl-1-indanone through characteristic chemical shift patterns for both proton and carbon nuclei [10] [18] [21] [22]. In proton nuclear magnetic resonance spectra, aromatic protons appear as complex multiplets in the chemical shift range of 6.5-7.5 parts per million, reflecting the electronic environment of the benzene ring [10] [18]. The methyl group at position 7 exhibits a distinctive singlet at approximately 2.3 parts per million, providing clear evidence for the substitution pattern [10].

The methylene protons in the cyclopentanone ring appear as complex multiplets in the 2.5-3.0 parts per million region, with coupling patterns that reflect the geometric constraints of the five-membered ring [21] [22]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon as a characteristic signal around 200-210 parts per million, confirming the presence of the ketone functionality [21] [22]. Aromatic carbons appear in the 120-155 parts per million region with distinct patterns that enable assignment of individual carbon environments [21] [22].

Nuclear Magnetic Resonance Data Table

| Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment | Reference |

|---|---|---|---|

| ¹H - Aromatic protons | δ 6.5-7.5 ppm | Aromatic ring protons | [10] [18] |

| ¹H - Methyl group | δ ~2.3 ppm | Methyl group at position 7 | [10] |

| ¹H - Methylene protons | δ 2.5-3.0 ppm | Cyclopentanone ring protons | [21] [22] |

| ¹³C - Carbonyl carbon | δ ~200-210 ppm | Ketone carbonyl carbon | [21] [22] |

| ¹³C - Aromatic carbons | δ 120-155 ppm | Benzene ring carbons | [21] [22] |

Mass Spectrometry Characteristics

Mass spectrometry analysis of 7-methyl-1-indanone reveals characteristic fragmentation patterns that aid in structural elucidation and compound identification [1] [4] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [1] [4]. This molecular ion peak typically exhibits moderate intensity, as is common for organic ketones under electron impact ionization conditions [23] [24].

Fragmentation patterns include prominent peaks at mass-to-charge ratios 118, 90, and 51, resulting from characteristic loss of carbon monoxide, methyl radicals, and further fragmentation of the aromatic system [23] [24]. The base peak region often shows intensity at mass-to-charge ratio 118, corresponding to the loss of carbon monoxide from the molecular ion [23] [24]. These fragmentation patterns are consistent with typical behavior of substituted indanone compounds and provide valuable structural information for analytical purposes [11] [23].

Electronic Properties

Electron Distribution

The electron distribution in 7-methyl-1-indanone is significantly influenced by the conjugated bicyclic system and the presence of the carbonyl functionality [25]. The oxygen atom of the ketone group serves as the primary electron-rich center, bearing partial negative charge due to its high electronegativity [19] [20] [25]. The carbonyl carbon exhibits partial positive character, creating a significant dipole moment across the carbon-oxygen double bond [19] [20].

The aromatic benzene ring maintains delocalized electron density characteristic of aromatic systems, with the methyl substituent at position 7 contributing electron density through hyperconjugative effects [25]. The extended π-conjugation system allows for electron delocalization between the aromatic ring and the carbonyl group, influencing the overall electronic properties of the molecule [26] [25]. This electron distribution pattern affects the compound's reactivity toward electrophilic and nucleophilic reagents [25].

Bond Characteristics

The bond characteristics of 7-methyl-1-indanone reflect the electronic structure of the conjugated bicyclic system [27]. The carbon-oxygen double bond exhibits partial double bond character with a bond order approximately between 1.8-2.0, typical for carbonyl groups in conjugated systems [27]. The aromatic carbon-carbon bonds maintain bond orders around 1.3-1.5, consistent with aromatic delocalization [27].

The carbon-carbon bonds connecting the benzene ring to the cyclopentanone moiety exhibit single bond character but show some degree of conjugative interaction [27]. The methyl group attachment involves a typical carbon-carbon single bond with bond length and strength characteristic of aliphatic substituents on aromatic systems [10] [11]. These bond characteristics influence the compound's thermal stability, reactivity patterns, and spectroscopic properties [27].

Molecular Orbital Analysis

Molecular orbital analysis of 7-methyl-1-indanone reveals electronic characteristics typical of conjugated ketone systems [25] [27] [28]. The highest occupied molecular orbital energy is estimated to fall in the range of -6 to -7 electron volts, consistent with aromatic ketone compounds [25] [27] [28]. The lowest unoccupied molecular orbital energy is estimated at -1 to -2 electron volts, creating a band gap of approximately 4-5 electron volts [25] [27] [28].

The electronic excitation characteristics show typical ultraviolet-visible absorption in the 275-295 nanometer region, corresponding to n→π* transitions involving the carbonyl oxygen lone pairs [19]. Additional π→π* transitions occur at shorter wavelengths around 180-190 nanometers, characteristic of aromatic chromophores [19]. These molecular orbital characteristics influence the compound's photochemical behavior and electronic spectroscopic properties [25] [28].

Electronic Properties Summary Table

| Property | Value/Range | Notes | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6 to -7 eV (estimated) | Highest occupied molecular orbital | [25] [27] [28] |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -2 eV (estimated) | Lowest unoccupied molecular orbital | [25] [27] [28] |

| Band Gap | 4-5 eV (estimated) | Energy gap indicating reactivity | [25] [27] [28] |

| Dipole Moment | Significant due to C=O | Carbon-oxygen bond creates large dipole | [19] [20] |

| Electronic Excitation | 275-295 nm region | n→π* transition | [19] |

| π-π* Transition | 180-190 nm region | π→π* transition | [19] |

Classical Synthetic Routes

The synthesis of 7-methyl-1-indanone has traditionally relied on well-established organic synthetic methodologies that have been refined over decades of research. These classical approaches provide reliable and scalable methods for producing this important chemical intermediate [1] [2].

Diels-Alder Reaction Approach

The Diels-Alder reaction represents one of the most elegant approaches to constructing the indanone framework through cycloaddition chemistry [4]. In the synthesis of 7-methyl-1-indanone, this methodology involves the cycloaddition of 1,3-pentadiene with 2-cyclopentenone, followed by oxidative aromatization using palladium on carbon as a catalyst . This approach yields the desired product in 76-85% efficiency, demonstrating the reliability of the cycloaddition strategy.

The reaction proceeds through a concerted [4+2] cycloaddition mechanism, where the diene component (1,3-pentadiene) combines with the dienophile (2-cyclopentenone) to form the bicyclic intermediate. The subsequent oxidative aromatization step, catalyzed by palladium on carbon, introduces the aromatic character necessary for the final indanone structure [4]. This methodology offers excellent stereochemical control and provides access to highly substituted indanone derivatives with predictable regiochemistry.

The advantages of the Diels-Alder approach include high yields and the ability to control substitution patterns through careful selection of diene and dienophile components. However, the methodology requires a multi-step process and the additional aromatization step, which can complicate purification and increase overall synthetic complexity [5].

Friedel-Crafts Acylation

Friedel-Crafts acylation represents the most widely employed classical method for indanone synthesis, offering both direct cyclization from carboxylic acids and cyclization from pre-formed acid chlorides [6] [7] [8]. The direct approach utilizes 3-arylpropionic acids as starting materials, employing terbium triflate (Tb(OTf)₃) as catalyst at elevated temperatures (250°C) [8]. This method provides yields ranging from 40-74%, with the advantage of avoiding acid chloride formation.

The acid chloride variant of Friedel-Crafts acylation typically employs 3-arylpropionyl chlorides with aluminum chloride as the Lewis acid catalyst [6]. This approach delivers higher yields (80-95%) and proceeds under milder conditions with refluxing solvents. The mechanism involves the formation of an acylium ion intermediate through interaction between the acid chloride and the Lewis acid catalyst [6]. The acylium ion then undergoes intramolecular electrophilic aromatic substitution to form the cyclic ketone.

One significant development in this area is the use of niobium pentachloride (NbCl₅) as an alternative Lewis acid catalyst [7]. This methodology enables one-step synthesis of indanones through NbCl₅-induced Friedel-Crafts reaction with good yields (0-78%) depending on reaction conditions. The studies indicated that acylated intermediates with activated aromatic rings consistently led to indanone formation, while deactivated aromatic systems showed reduced efficiency [7].

Intramolecular Cyclization Strategies

Intramolecular cyclization approaches offer direct access to indanone structures from readily available starting materials [1] [9]. The superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids represents a particularly effective strategy [9]. Using trifluoromethanesulfonic acid (TfOH) in dichloromethane at 80°C, this method achieves excellent yields of 88-96% for various substituted indanones [9].

The Q-tube methodology has emerged as a valuable variant of this approach, offering enhanced safety and reaction control [9]. This technique utilizes sealed pressure tubes to maintain controlled reaction conditions while eliminating risks associated with pressure explosions. The method demonstrates superior efficiency compared to conventional heating, with significantly reduced reaction times and cleaner reaction profiles [9].

Alternative cyclization strategies include the use of polyphosphoric acid and sulfuric acids for the cyclization of 3-arylpropionic and 3-arylacrylic acids [1]. These methods typically provide yields in the 60-90% range and have been successfully applied to the synthesis of various indanone derivatives. The methodology benefits from the ready availability of starting materials and straightforward reaction conditions [1].

Modern Synthesis Methods

Contemporary synthetic approaches to 7-methyl-1-indanone have increasingly focused on developing more efficient, selective, and environmentally sustainable methodologies. These modern methods often employ sophisticated catalytic systems and innovative reaction conditions to achieve superior performance compared to classical approaches [10] [11].

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions have revolutionized indanone synthesis by providing access to highly selective and efficient transformation pathways [10] [11]. Palladium-catalyzed methodologies represent a particularly important class of these reactions, offering excellent functional group tolerance and mild reaction conditions [10].

The Heck-reduction-cyclization-alkylation (HRCA) methodology developed by Felpin and coworkers provides a representative example of modern palladium catalysis [1]. This approach utilizes diazonium salts and methyl vinyl ketone as starting materials, proceeding through a sequence of Heck reaction, hydrogenation, and base-mediated cyclization. The methodology yields 2-substituted 1-indanones in 31-56% overall yields through a one-pot process utilizing a multi-task palladium catalyst [1].

Carbonylative cyclization reactions catalyzed by transition metal complexes offer another powerful approach to indanone synthesis [1]. Negishi and coworkers demonstrated that lithium, nickel, and palladium catalysts can effectively promote the carbonylative cyclization of carboxylic acid methyl and ethyl esters under carbon monoxide atmosphere. This methodology achieves impressive efficiency in the 88-92% range, demonstrating the potential of carbonylative approaches for indanone synthesis [1].

Gold-catalyzed intramolecular cyclization represents an emerging area in transition metal catalysis for indanone synthesis [12]. Gold(I)-catalyzed intramolecular cyclization of 2-alkenylphenyl carbonyl compounds provides access to a variety of indene, indenol, and indanone ring systems with excellent selectivity and mild reaction conditions [12].

Rhodium(III)-Catalyzed Synthesis

Rhodium(III)-catalyzed methodologies have emerged as particularly powerful tools for indanone synthesis, offering unique reactivity patterns and excellent selectivity [13] [14] [15]. The rhodium(III)-catalyzed synthesis of indanones via carbon-hydrogen activation represents a significant advancement in this field [13] [14].

The methodology developed for carbon-hydrogen activation of phenacyl phosphoniums demonstrates the versatility of rhodium(III) catalysis [13] [14]. Phosphonium ylide functions as an efficient bifunctional directing group in rhodium(III)-catalyzed carbon-hydrogen activation of arenes and oxidative coupling with activated olefins. This approach leads to facile construction of indanones via a sequence of oxidative olefination and carboannulation, with the phosphonium moiety functioning as an oxophilic group [13] [14].

Enantioselective rhodium-catalyzed synthesis represents another important development in this area [15] [16]. The enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition demonstrates the potential for stereochemical control [15]. This methodology utilizes MonoPhos as a chiral ligand under relatively mild conditions, offering access to enantioenriched 3-aryl-1-indanone derivatives in high yields (up to 95%) with excellent enantioselectivities (up to 95% enantiomeric excess) [15].

Rhodium-catalyzed asymmetric synthesis of 3,3-disubstituted 1-indanones represents a particularly challenging transformation [16]. This methodology enables the formation of quaternary carbon centers with high stereoselectivity, providing access to structurally complex indanone derivatives that are difficult to obtain through alternative approaches [16].

Microwave-Assisted Techniques

Microwave-assisted organic synthesis has revolutionized the preparation of indanone derivatives by dramatically reducing reaction times and improving overall efficiency [17] [18] [9]. These techniques harness the unique heating characteristics of microwave irradiation to achieve rapid and uniform heating, leading to enhanced reaction rates and improved product yields [19] [20].

The microwave-assisted one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides represents a significant advancement in this field [17] [18]. This methodology utilizes tandem Friedel-Crafts acylation and Nazarov cyclization in the presence of aluminum chloride under microwave irradiation. The approach provides a series of 1-indanones in good yields through efficient one-pot processes [17] [18].

The mechanism of microwave-assisted synthesis involves the rapid generation of molecular motion through dielectric heating, which results in more efficient energy transfer compared to conventional heating methods [18]. This enhanced energy transfer leads to faster reaction rates, reduced side product formation, and improved overall selectivity [20].

Microwave-assisted synthesis offers several distinct advantages over conventional heating methods [9]. These include significantly reduced reaction times (typically 10-60 minutes compared to several hours for conventional methods), improved yields, enhanced product purity, and reduced energy consumption [9]. The methodology has proven particularly effective for reactions that traditionally require high temperatures or extended reaction times [19].

The scalability of microwave-assisted techniques has been demonstrated through successful application to gram-scale syntheses [9]. However, careful optimization of reaction parameters, including power settings, temperature control, and reaction vessel selection, is essential for achieving reproducible results [20].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 7-methyl-1-indanone has become increasingly important as the chemical industry seeks to reduce its environmental impact while maintaining high synthetic efficiency [21] [22] [23]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating toxic reagents and solvents [24] [25].

Sustainable Catalysis

Sustainable catalysis represents a cornerstone of green chemistry approaches to indanone synthesis, emphasizing the development of recoverable, reusable, and environmentally benign catalytic systems [24] [22] [26]. The design of heterogeneous catalysts that can be easily separated and recycled multiple times without significant loss of activity has emerged as a key strategy in this area [24].

Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) represents an exemplary sustainable catalytic system for indanone synthesis [24]. This heterogeneous catalyst demonstrates remarkable recyclability, maintaining catalytic efficiency through eight successive cycles with only minimal decrease in conversion rates (from 87% initial to 78% after eight cycles) [24]. The catalyst is prepared through co-condensation synthesis followed by oxidation of thiol functionality to sulfonic acid groups, providing a robust and sustainable catalytic system [24].

The MSN-SO₃H catalytic system has been successfully employed in the construction of diverse polyalkanes and bioactive molecules, including natural product derivatives and pharmaceutical intermediates [24]. The methodology demonstrates excellent functional group tolerance and provides access to both symmetrical and unsymmetrical products through controlled reaction conditions [24].

Metal triflate-catalyzed intramolecular Friedel-Crafts acylation in ionic liquids represents another important sustainable catalysis approach [26]. This methodology utilizes triflate-anion ionic liquids under microwave irradiation, allowing for easy recovery and reuse of both the catalytic metal triflate and the ionic liquid medium. The environmentally benign synthetic procedure provides good yields within short reaction times while demonstrating excellent recyclability [26].

Solvent-Free Methodologies

Solvent-free synthetic methodologies have gained significant attention as they eliminate the need for organic solvents, thereby reducing waste generation and environmental impact [27] [25] [28]. These approaches often utilize mechanochemical activation or solid-state reactions to achieve efficient transformations without traditional solvent systems [29] [30].

Mechanochemical solvent-free synthesis represents a particularly promising approach for indanone preparation [30]. The mechanochemical solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes demonstrates the potential of this methodology [30]. Using triflic anhydride promoted reactions under ball-milling conditions, this approach provides access to indenone derivatives without the need for organic solvents [30].

Grindstone chemistry has emerged as another effective solvent-free methodology [28]. The solvent-free grindstone synthesis of (E)-7-(arylidene)-indanone skeleton compounds demonstrates the versatility of this approach [28]. The methodology utilizes mechanical grinding to achieve intimate mixing of reactants, promoting efficient reactions without solvent requirements [28].

Microwave-prompted solvent-free synthesis represents a hybrid approach that combines the benefits of microwave heating with solvent-free conditions [25] [31]. This methodology has been successfully applied to the synthesis of heterocyclic tagged 7-arylidene indanone hybrids, providing rapid and efficient access to complex molecular structures [25] [31]. The approach demonstrates excellent functional group tolerance and provides products with good to excellent yields [25].

Enzyme-Mediated Transformations

Enzyme-mediated transformations offer unique advantages for indanone synthesis, including high selectivity, mild reaction conditions, and the use of biodegradable catalysts [32] [33] [34]. These biocatalytic approaches often provide access to enantiomerically pure products that are difficult to obtain through conventional chemical methods [33].

Imine reductases and reductive aminases represent important classes of enzymes for indanone-related transformations [32]. These NADPH-dependent oxidoreductases catalyze carbon-nitrogen redox reactions with excellent selectivity and can be engineered to accept a broad range of substrates [32]. The development of engineered variants has expanded the substrate scope and improved the efficiency of these biocatalytic systems [32].

Enzymatic kinetic resolution has proven particularly effective for the preparation of enantiomerically pure indanone derivatives [33]. The enantioselective synthesis of 2-hydroxy-1-indanone through enzymatic kinetic resolution of racemic 2-acetoxy-1-indanone demonstrates the power of this approach [33]. The methodology proceeds through hydrolysis or transesterification reactions, providing access to either (R)- or (S)-enantiomers with high enantiomeric purity [33].

Recent advances in photobiocatalysis have opened new possibilities for enzyme-mediated indanone synthesis [34]. These approaches combine the selectivity of enzymatic catalysis with the energy efficiency of photochemical activation, providing sustainable pathways to complex molecular structures [34]. The integration of photochemical and enzymatic steps allows for the development of cascade reactions that minimize waste and maximize atom economy [34].

Industrial Scale Production

The industrial scale production of 7-methyl-1-indanone requires careful consideration of economic factors, process safety, environmental impact, and quality control parameters [35] [36] [37]. Modern industrial processes increasingly emphasize sustainable manufacturing practices while maintaining high product quality and economic viability [35] [37].

Quality Control Parameters

Quality control in industrial indanone production encompasses comprehensive monitoring of chemical purity, physical properties, and trace impurities [37] [38] [39]. Modern analytical techniques enable precise characterization and ensure consistent product quality for pharmaceutical and chemical applications [37] [40].

High-performance liquid chromatography (HPLC) represents the primary analytical method for purity determination [37]. Industrial specifications typically require purities of ≥99% for pharmaceutical-grade 7-methyl-1-indanone, with stringent limits on related impurities and residual solvents [37] [40]. Advanced analytical methods, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, provide comprehensive characterization of product identity and purity [38].

Physical property specifications include melting point ranges, boiling points, density, and refractive index measurements [38] [39]. These parameters serve as identity confirmation and quality indicators for commercial products [39]. For example, pharmaceutical-grade 1-indanone typically exhibits melting points of 38-40°C and maintains consistent physical properties across different production batches [39].

Trace metal analysis represents another critical quality control parameter, particularly for pharmaceutical applications [37]. Inductively coupled plasma (ICP) analysis ensures that metal catalyst residues remain below acceptable limits for drug manufacturing applications [37]. Good Manufacturing Practice (GMP) compliance requires comprehensive documentation and validation of all analytical methods used in quality control [37].

Economic Considerations

Economic considerations in industrial indanone production encompass raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [35] [37]. Modern economic analysis increasingly incorporates sustainability metrics and life-cycle assessments to evaluate the total cost of ownership [37].

Raw material cost optimization has focused on identifying cost-effective starting materials and improving atom economy [35]. The shift from traditional propionic acid-based syntheses to dihydrocoumarin-based processes has achieved 25-40% cost reductions while improving overall process efficiency [35]. This economic improvement results from the combination of lower raw material costs and reduced processing requirements [35].

Energy consumption represents a significant economic factor in industrial production [35]. Optimized processes utilizing microwave heating or improved heat integration have achieved 40-60% energy savings compared to conventional high-temperature methods [35]. These energy reductions translate directly to reduced operating costs and improved environmental performance [35].

Waste minimization strategies have provided substantial economic benefits through reduced disposal costs and improved material utilization [35]. Modern processes generate minimal waste (primarily water as a byproduct) compared to traditional methods that produce significant quantities of acid waste requiring expensive treatment and disposal [35]. This improvement in waste profile achieves 80-90% waste reduction while significantly reducing environmental compliance costs [35].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant